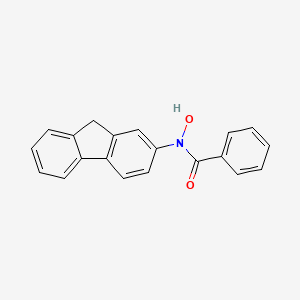

N-Hydroxy-N-(2-fluorenyl)benzamide

Description

Contextualization within Aromatic Amine Metabolism and Bioactivation Cascades

Aromatic amines, such as 2-acetylaminofluorene (B57845) (2-AAF), are not directly carcinogenic. wikipedia.org They require metabolic activation to exert their toxic effects. This process, known as bioactivation, involves a series of enzymatic reactions that convert the parent compound into reactive metabolites capable of binding to cellular macromolecules like DNA. wikipedia.org

The initial and crucial step in the bioactivation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P-450 enzymes. wikipedia.orgsigmaaldrich.com This reaction forms N-hydroxy metabolites, which are considered proximate carcinogens—compounds that are one step closer to the ultimate carcinogenic form. wikipedia.org For 2-AAF, this metabolite is N-hydroxy-2-acetylaminofluorene (N-OH-2-FAA). wikipedia.orgwikipedia.org

These N-hydroxy metabolites can undergo further activation through several pathways, including:

O-acetylation: Cytosolic N-acetyltransferase can O-acetylate the N-hydroxy metabolite, yielding a highly reactive N-acetoxy ester. wikipedia.org

O-sulfation: Cytosolic sulfotransferase can create an unstable N-sulfoxy ester. wikipedia.orgnih.gov

Deacylation: Microsomal enzymes can deacetylate the N-hydroxy amide to form an N-hydroxy amine. wikipedia.org

These subsequent reactions generate highly reactive electrophiles, such as nitrenium and carbonium ions, which can form covalent bonds with DNA, leading to the formation of DNA adducts. wikipedia.orgnih.gov These adducts can cause mutations and initiate the process of carcinogenesis.

Significance of N-Hydroxy-N-(2-fluorenyl)benzamide as a Mechanistic Probe in Chemical Carcinogenesis

This compound is a structural analog of N-OH-2-FAA and is used to investigate the mechanisms of aromatic amine-induced cancer. nih.gov By comparing the metabolic activation and carcinogenic properties of N-OH-2-FBA with those of N-OH-2-FAA, researchers can elucidate the specific roles of different metabolic pathways and the influence of the acyl group (benzoyl vs. acetyl) on carcinogenicity.

Key areas where N-OH-2-FBA proves valuable include:

Studying enzyme kinetics and substrate specificity: Researchers can compare how effectively enzymes like deacylases, acetyltransferases, and sulfotransferases metabolize N-OH-2-FBA versus N-OH-2-FAA. For instance, studies have shown that N-debenzoylation of N-OH-2-FBA is significantly faster than N-deacetylation of N-OH-2-FAA in rat liver and peritoneum. nih.gov

Investigating the role of different activation pathways: The differential metabolism of these two compounds helps to determine which bioactivation pathways are most critical for carcinogenesis in specific tissues. For example, the activation of N-OH-2-FBA in the rat liver appears to involve a two-step process of N-debenzoylation followed by O-acetylation. nih.gov

Understanding the nature of the ultimate carcinogen: By examining the DNA adducts formed from N-OH-2-FBA and comparing them to those from N-OH-2-FAA, scientists can gain insights into the structure of the ultimate reactive electrophiles.

Historical Development and Evolution of Research on this compound

Research on N-OH-2-FBA is closely linked to the broader investigation of aromatic amine carcinogenesis, which began with the discovery of the carcinogenicity of compounds like 2-AAF. Early studies in the mid-20th century focused on identifying the metabolic products of these amines and understanding how they induce tumors. nih.gov

The identification of N-hydroxy-2-acetylaminofluorene as a key metabolite of 2-AAF in the early 1960s was a major breakthrough, establishing the principle of metabolic activation. nih.govaacrjournals.org This led to the synthesis and study of various analogs, including N-OH-2-FBA, to probe the structure-activity relationships and the specific enzymatic pathways involved in turning a seemingly harmless chemical into a potent carcinogen. nih.govnih.gov

Subsequent research has employed increasingly sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and immunoelectron microscopy, to separate and identify metabolites and DNA adducts with greater precision. nih.govnih.gov These methods have allowed for a more detailed comparison of the activation of N-OH-2-FBA and N-OH-2-FAA in different tissues and under various experimental conditions. nih.govnih.govnih.gov

Overview of Current Research Landscape and Outstanding Questions Pertaining to this compound

Current research continues to use N-OH-2-FBA as a tool to refine our understanding of chemical carcinogenesis. The focus has shifted towards more nuanced questions, including:

Tissue-specific differences in metabolism: Why do aromatic amines often induce tumors in specific organs, such as the liver or bladder? wikipedia.orgsigmaaldrich.com N-OH-2-FBA helps to investigate how metabolic capabilities differ between tissues and how this contributes to organ-specific carcinogenicity. nih.gov

The role of competing detoxification pathways: Alongside activation pathways, cells also have detoxification mechanisms that can neutralize reactive metabolites. Understanding the balance between bioactivation and detoxification is crucial for assessing cancer risk.

The interplay of different enzymatic systems: The bioactivation of aromatic amines involves a complex interplay of various enzymes. Current studies aim to unravel how these systems are regulated and how they interact to determine the ultimate carcinogenic potential of a compound. nih.govnih.gov

Individual susceptibility: Genetic variations in metabolic enzymes can influence an individual's susceptibility to aromatic amine-induced cancer. N-OH-2-FBA can be used in studies to explore how these genetic polymorphisms affect metabolic activation.

Despite significant progress, several questions remain. For instance, the precise nature of the ultimate carcinogenic species derived from some aromatic amines and the full spectrum of DNA adducts they form are still areas of active investigation. The exact mechanisms by which these adducts lead to mutations and cancer also require further elucidation. N-OH-2-FBA will likely continue to be a valuable compound in addressing these and other outstanding questions in the field of mechanistic toxicology.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUPIJPEVJYUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190174 | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-71-4 | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-N-2-FLUORENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivative Design Strategies for N Hydroxy N 2 Fluorenyl Benzamide Research

Methodologies for the Preparative Synthesis of N-Hydroxy-N-(2-fluorenyl)benzamide

The synthesis of N-aryl hydroxamic acids like this compound generally involves the formation of an amide bond between an N-substituted hydroxylamine (B1172632) and an activated carboxylic acid derivative. While specific literature detailing a high-yield, large-scale preparation of N-OH-2-FBA is not abundant, the synthesis can be achieved through established methods for analogous compounds.

One of the most common and direct approaches is the acylation of N-(2-fluorenyl)hydroxylamine with an activated benzoyl derivative. The general reaction involves:

Activation of Benzoic Acid: Benzoic acid is converted into a more reactive species, such as an acyl chloride (benzoyl chloride) or an acid anhydride. The use of oxalyl chloride or thionyl chloride are common methods for preparing benzoyl chloride from benzoic acid prepchem.com.

Condensation Reaction: The activated benzoyl derivative is then reacted with N-(2-fluorenyl)hydroxylamine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

An alternative strategy involves the reaction of hydroxylamine with an ester derivative, specifically a methyl or ethyl benzoate, which can be coupled with the 2-fluorenyl group in a preceding or subsequent step nih.gov. Solid-phase synthesis techniques have also been developed for hydroxamic acids, which can facilitate purification and library generation nih.gov.

A representative synthetic scheme is outlined below:

Table 1: General Synthetic Route for N-Aryl Hydroxamic Acids| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Benzoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Benzoyl Chloride | Activation of the carboxylic acid. |

This methodology allows for the efficient preparation of the target compound, which is essential for further toxicological and mechanistic studies.

Synthesis and Characterization of this compound Metabolites and Analogs for Mechanistic Investigations

To understand the biological activity of N-OH-2-FBA, it is crucial to synthesize and characterize its metabolic products and structural analogs. These compounds serve as analytical standards and help elucidate the mechanisms of action.

Metabolites: Chemical and enzymatic one-electron oxidation of N-OH-2-FBA is a key activation pathway. nih.gov To identify the products of this oxidation, authentic standards are required. For instance, N-(benzoyloxy)-N-(2-fluorenyl)acetamide (N-BzO-2-FBA) was synthesized to serve as a reference compound. nih.gov Oxidation of N-OH-2-FBA with potassium ferricyanide (B76249) (K₃Fe(CN)₆) yields equimolar amounts of 2-nitrosofluorene (B1207293) (2-NOF) and an ester, primarily N-BzO-2-FBA. nih.gov The synthesized N-BzO-2-FBA was also shown to undergo ortho rearrangement to form 1- and 3-(benzoyloxy)-2-acetylaminofluorene. nih.gov High-performance liquid chromatography (HPLC) methods are typically developed for the separation and quantification of these hydroxamic acids and their oxidation products. nih.gov

Analogs: The synthesis of a series of N-(2-fluorenyl)hydroxamic acid analogs, where the benzoyl group is replaced by other acyl groups, has been reported to investigate how the acyl moiety influences biological activation. nih.gov These analogs, including N-acetyl, N-propionyl, and N-methoxyacetyl derivatives, are synthesized to probe the structural requirements of enzymes involved in their metabolism, such as N,O-acyltransferase. nih.gov

Table 2: Synthesized Metabolites and Analogs of N-OH-2-FBA

| Compound Type | Compound Name | Synthetic Purpose | Characterization Method |

|---|---|---|---|

| Metabolite | N-(Benzoyloxy)-N-(2-fluorenyl)acetamide (N-BzO-2-FBA) | Analytical standard for oxidation studies. nih.gov | HPLC nih.gov |

| Metabolite | 2-Nitrosofluorene (2-NOF) | Product of one-electron oxidation. nih.gov | HPLC nih.gov |

| Metabolite | 1- and 3-(Benzoyloxy)-2-acetylaminofluorene | Rearrangement products of N-BzO-2-FBA. nih.gov | HPLC nih.gov |

| Analog | N-Hydroxy-N-(2-fluorenyl)acetamide | To study the effect of the N-acetyl group on enzymatic activation. nih.gov | Spectrophotometry nih.gov |

| Analog | N-Hydroxy-N-(2-fluorenyl)propionamide | To study the effect of the N-propionyl group on enzymatic activation. nih.gov | Spectrophotometry nih.gov |

Isotopic Labeling Approaches for Tracing this compound Metabolic Fates and Adduct Formation

Isotopic labeling is a powerful technique used to trace the absorption, distribution, metabolism, and excretion of compounds and to identify their covalent binding to macromolecules like DNA and proteins. scripps.edu This is achieved by replacing one or more atoms in the molecule with their heavy isotopes, which can be either radioactive (e.g., ¹⁴C, ³H) or stable (e.g., ¹³C, ¹⁵N, ²H). scripps.edu

For N-OH-2-FBA, isotopic labels can be incorporated into the fluorenyl ring, the benzoyl group, or the amide nitrogen. For example, using benzoic acid labeled with ¹⁴C in the carboxyl group or uniformly in the aromatic ring during synthesis would yield ¹⁴C-labeled N-OH-2-FBA. Studies on the closely related compound N-hydroxy-N-2-fluorenylacetamide have utilized carbon isotopes to investigate its metabolism, setting a precedent for this approach. nih.gov

Applications of Isotopic Labeling:

Metabolic Profiling: Labeled N-OH-2-FBA can be administered in vitro or in vivo, and its metabolites can be tracked and identified using techniques like liquid chromatography coupled with mass spectrometry (for stable isotopes) or radiometric detection (for radioisotopes).

DNA Adduct Analysis: The use of highly sensitive techniques like ³²P-postlabeling can identify DNA adducts formed from reactive metabolites. However, using a ¹⁴C-labeled compound allows for the quantification of total covalent binding to DNA and can help in the structural elucidation of the adducts formed.

The synthesis of the labeled compound would follow the same chemical routes as the unlabeled compound, starting with an isotopically enriched precursor material. The choice of label depends on the specific question being addressed; for instance, ¹⁵N labeling would be ideal for tracing the fate of the nitrogen atom and its potential involvement in nitrogen-carrying reactions in amino acid or nucleotide metabolism.

Design Principles for this compound Derivatives in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-OH-2-FBA, these studies involve designing and synthesizing derivatives with systematic structural modifications to probe interactions with biological targets, such as metabolic enzymes.

A key enzyme in the bioactivation of many arylhydroxamic acids is N,O-acyltransferase, which catalyzes the transfer of the acyl group to an acceptor, generating a reactive N-acyloxyarylamine intermediate. The design of N-OH-2-FBA derivatives has focused on modifying the N-acyl group to determine the steric and electronic requirements for this enzymatic activity. nih.gov

In one such study, a series of 12 N-(2-fluorenyl)hydroxamic acids, N-hydroxyureas, and N-hydroxycarbamates were synthesized and evaluated as substrates for hamster hepatic arylhydroxamic acid N,O-acyltransferase. nih.gov The activity was quantified by measuring both the transfer of the acyl group (transacylation) and the generation of a reactive electrophile. nih.gov

Key Findings from SAR Studies:

Acyl Group Identity: Only derivatives with small, electron-withdrawing, or sterically unhindered acyl groups, such as N-acetyl, N-propionyl, and N-methoxyacetyl, showed significant activity. nih.gov

Steric Hindrance: Larger or bulkier acyl groups likely hinder the binding of the compound to the enzyme's active site, reducing or abolishing its ability to act as a substrate.

Electronic Effects: The electronic properties of the acyl group influence the lability of the N-O bond in the activated intermediate, affecting its reactivity.

These principles guide the design of new analogs for mechanistic studies. For example, to create a more potent substrate for N,O-acyltransferase, one would synthesize an N-(2-fluorenyl)hydroxamic acid with a small acyl group. Conversely, to block this metabolic pathway, a derivative with a bulky acyl group could be designed.

Table 3: Structure-Activity Relationship for N-(2-Fluorenyl)hydroxamic Acid Derivatives with N,O-Acyltransferase

| N-Acyl Group | Relative Activity (Transacylation) | Relative Activity (Electrophile Generation) | Implication |

|---|---|---|---|

| Acetyl | High | High | Small, less hindered group is favored by the enzyme. nih.gov |

| Propionyl | High | High | Slightly larger alkyl chain is still well-tolerated. nih.gov |

| Methoxyacetyl | High | High | Presence of ether oxygen is tolerated and may influence electronic properties favorably. nih.gov |

| Other (e.g., larger ureas, carbamates) | Low to None | Low to None | Increased steric bulk or different electronic character reduces or prevents substrate activity. nih.gov |

Enzymatic Bioactivation Pathways and Metabolism of N Hydroxy N 2 Fluorenyl Benzamide

N-Hydroxylation as a Primary Bioactivation Step for Parent Fluorene (B118485) Amides

The initial and critical step in the metabolic activation of parent fluorene amides, such as 2-acetylaminofluorene (B57845) (2-AAF), is N-hydroxylation. wikipedia.org This reaction is primarily catalyzed by the cytochrome P-450 (CYP) enzyme system located in the microsomes of the liver. nih.govnih.gov The introduction of a hydroxyl group onto the nitrogen atom of the amide converts the parent compound into a proximate carcinogen, such as N-hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA), which is significantly more potent than the original molecule. wikipedia.org

Studies using reconstituted mouse liver microsomal cytochrome P-450 enzyme systems have demonstrated that both the cytochrome P-450 and NADPH-cytochrome c reductase fractions are essential for optimal N-hydroxylation activity. nih.gov The specific isoforms of cytochrome P-450 involved can influence the rate of this metabolic step. For instance, pretreatment of animals with inducers like 3-methylcholanthrene (B14862) can lead to a several-fold increase in the activity of cytochrome P-450 fractions responsible for N-hydroxylation. nih.gov

Kinetic studies in rat liver microsomes have shown that N-hydroxylation of 2-AAF is a high-affinity, low-capacity pathway. nih.gov This implies that at low concentrations of the substrate, metabolic activation via N-hydroxylation is a major pathway, while at higher concentrations, detoxification pathways like ring-hydroxylation (e.g., 7- and 9-hydroxylation) become more dominant. nih.gov The balance between these activation and detoxification pathways is therefore dependent on both the substrate concentration and prior exposure to enzyme inducers. nih.gov

O-Acyltransferase-Mediated O-Acetylation of N-Hydroxy-N-(2-fluorenyl)benzamide (e.g., N-Acetyltransferases)

Following N-hydroxylation, the resulting N-hydroxy-arylhydroxamic acids can undergo further activation. One significant pathway is O-acetylation, mediated by N,O-acyltransferases (NATs). While much of the research has focused on the analogue N-hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA), the principles apply to N-OH-2-FBA, often following an initial deacylation step.

A proposed two-step activation mechanism for N-OH-2-FBA in the liver involves an initial esterase-catalyzed N-debenzoylation to form N-2-fluorenylhydroxylamine (N-OH-2-FA). nih.gov This intermediate is then subject to O-acetylation by an acyltransferase, leading to the formation of the putative ultimate electrophile, N-acetoxy-2-FA. nih.gov This pathway is supported by findings that the binding of N-OH-2-FBA to DNA in liver and serosa is enhanced by the presence of acetyl CoA. nih.gov

In the case of the related compound N-OH-2-FAA, cytosolic N-acetyltransferase can O-acetylate it to yield N-acetyl-N-acetoxyaminofluorene. wikipedia.org This highly reactive metabolite can spontaneously decompose to form an arylamidonium ion and a carbonium ion, which are capable of forming covalent adducts with DNA. wikipedia.org Additionally, a cytosolic N,O-aryl hydroxamic acid acyltransferase can catalyze the transfer of the acetyl group from the nitrogen to the oxygen, producing N-acetoxy-2-aminofluorene, which also decomposes to a DNA-reactive nitrenium ion. wikipedia.org The nature of substituents on the fluorene ring can influence the reactivity of these intermediates. For example, N-arylhydroxamic acid substrates with electronegative 7-substituents form greater amounts of DNA adducts upon activation by N,O-acyltransferase. nih.gov

| Enzyme/System | Substrate | Key Findings | Reference |

| Liver and Serosa Cytosols | N-OH-2-FBA | DNA binding is paraoxon-sensitive and increased by acetyl CoA, suggesting a two-step activation: N-debenzoylation followed by O-acetylation. | nih.gov |

| Cytosolic N-acetyltransferase | N-OH-2-FAA | Catalyzes O-acetylation to yield N-acetyl-N-acetoxyaminofluorene, a reactive intermediate that forms DNA adducts. | wikipedia.org |

| N,O-Acyltransferase | 7-substituted-N-hydroxy-2-acetylaminofluorenes | Substrates with electronegative 7-substituents formed more DNA adducts than the unsubstituted compound. | nih.gov |

Sulfotransferase-Mediated O-Sulfonylation of this compound (e.g., SULTs)

O-Sulfonylation, a reaction catalyzed by sulfotransferases (SULTs), represents another critical pathway for the bioactivation of N-hydroxy compounds. This process involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxylamino group.

Cytosolic sulfotransferases in the liver of humans and various experimental animals can mediate the activation of N-hydroxyarylamines and N-hydroxyarylamides, leading to DNA binding. nih.gov Human hepatic cytosols have shown significant sulfating activity towards compounds like N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF). nih.gov The resulting N-sulfoxy ester is highly unstable and can spontaneously break down to form a reactive nitrenium ion, which then readily reacts with nucleophilic sites in DNA and proteins. wikipedia.org

There are considerable species and individual differences in sulfotransferase activity. For instance, rat liver cytosol generally exhibits the highest capability for activating N-hydroxyarylamines and amides compared to other species like mice, guinea pigs, hamsters, rabbits, dogs, and monkeys. nih.gov Sex-related differences in sulfotransferase activity have also been observed in rats, dogs, and monkeys. nih.gov Although the extent of covalent binding of these compounds differs among individuals, a clear correlation is often observed between the sulfation of various N-hydroxyarylamines/amides and the sulfation of a model substrate like p-nitrophenol. nih.gov Studies in fetal and placental tissues from humans and guinea pigs have also demonstrated the capacity for O-sulfonation of N-hydroxy-2-fluorenylacetamide, indicating that this activation pathway is present early in development. nih.gov

Glucuronosyltransferase-Mediated O-Glucuronidation of this compound as a Detoxification Pathway

Glucuronidation, the conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs), is generally considered a major detoxification and elimination pathway for many foreign compounds. helsinki.fi This process increases the water solubility of the substrate, facilitating its excretion in urine or bile. However, for N-hydroxy arylamides, the role of glucuronidation is more complex and may not be a simple detoxification route.

While glucuronidation of N-hydroxy metabolites can lead to their elimination, the resulting N-O-glucuronide conjugates can be unstable under certain conditions. wikipedia.orgnih.gov The N-O-glucuronide of N-OH-2-FAA, for example, can be transported to the bladder, where the acidic pH of urine can cause its hydrolysis back to the proximate carcinogen, N-OH-2-FAA. wikipedia.org This process is thought to be a key factor in the development of bladder tumors induced by these compounds. wikipedia.orgnih.gov

Furthermore, the N-O-glucuronide of N-OH-2-FAA can be a substrate for enzymatic activation itself. Studies have shown that it can be activated by enzymatic deacetylation, leading to the formation of fluorenylamine-tRNA adducts, indicating the generation of a reactive species. nih.gov Therefore, while glucuronidation can serve as a detoxification pathway by facilitating excretion, it can also act as a transport mechanism, delivering a potentially carcinogenic precursor to target tissues like the bladder, where it can be reactivated. wikipedia.orgnih.gov

| Pathway | Enzyme | Role/Mechanism | Significance | Reference |

| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugates N-OH-2-FAA with glucuronic acid, forming an N-O-glucuronide. | Increases water solubility for excretion (detoxification). | helsinki.fi |

| Hydrolysis of Glucuronide | Acidic pH (e.g., in urine) | The N-O-glucuronide conjugate can be hydrolyzed back to the N-hydroxy metabolite. | Regenerates the proximate carcinogen in the bladder, contributing to organ-specific carcinogenicity. | wikipedia.org |

| Enzymatic Deacetylation | Deacetylase | The N-O-glucuronide of N-OH-2-FAA can be deacetylated to form a reactive species. | Represents an alternative activation pathway for the glucuronide conjugate. | nih.gov |

Characterization of Other Enzymatic Transformations and Conjugation Reactions of this compound

Besides O-acetylation and O-sulfonylation, N-OH-2-FBA and its analogs can undergo several other enzymatic transformations.

Deacylation: A critical and rapid metabolic step for N-OH-2-FBA is N-debenzoylation, the removal of the benzoyl group. nih.gov This reaction, catalyzed by microsomal esterases such as serine carboxylesterase, is significantly faster (73- to 123-fold) than the N-deacetylation of the related compound N-OH-2-FAA. nih.gov The product of this reaction is N-2-fluorenylhydroxylamine (N-OH-2-FA), which is a key intermediate that can then be activated by subsequent O-acetylation. nih.gov

Oxidation: N-OH-2-FBA can be a substrate for one-electron oxidation, a reaction that can be catalyzed by peroxidases like horseradish peroxidase and myeloperoxidase (MPO). nih.govglobalauthorid.com This oxidation yields a nitroxyl (B88944) free radical, which can then dismutate to form 2-nitrosofluorene (B1207293) (2-NOF) and an ester. nih.gov The metabolism of N-OH-2-FAA by rat peritoneal neutrophils, which contain MPO, can lead to the formation of 2-NOF and N-acetoxy-2-FAA, suggesting that inflammatory cells may play a role in the activation of these carcinogens in vivo. nih.gov

Reduction: Liver homogenates from various species, including hamster, rabbit, and rat, are capable of reducing N-hydroxy-2-acetylaminofluorene back to 2-acetylaminofluorene. aacrjournals.org This reductive pathway represents a potential detoxification route, converting the proximate carcinogen back to its less reactive parent amide. Liver tissue is the most active in this reduction. aacrjournals.org

Molecular Mechanisms of N Hydroxy N 2 Fluorenyl Benzamide Interaction with Biomolecules

Generation and Reactivity of Electrophilic Species from N-Hydroxy-N-(2-fluorenyl)benzamide Metabolites (e.g., Nitrenium Ions)

The carcinogenicity of aromatic amides like this compound is not a property of the parent compound itself but of its electrophilic metabolites. The metabolic activation pathway is a critical first step in its mechanism of action. This process typically involves a two-step enzymatic activation.

First, the parent arylamide undergoes N-hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver, to form an N-hydroxyarylamide, such as this compound. This N-hydroxy metabolite is considered a proximate carcinogen.

Second, this N-hydroxy intermediate is further activated by esterification, primarily through the action of sulfotransferases (SULTs) or N,O-acetyltransferases (NATs). nih.gov This esterification occurs on the hydroxyl group, forming a highly unstable N-sulfonyloxy or N-acetoxy ester. These esters are highly reactive and are considered the ultimate carcinogenic species.

These esters have a good leaving group (sulfate or acetate) attached to the nitrogen atom. Heterolytic cleavage of the nitrogen-oxygen bond results in the formation of a highly electrophilic and reactive arylnitrenium ion. vanderbilt.edu This nitrenium ion is a powerful electrophile that can readily attack nucleophilic sites on cellular macromolecules, most notably DNA, but also RNA and proteins. The reactivity of the nitrenium ion is a key determinant of the compound's genotoxicity.

N-hydroxylation: Arylamide → N-hydroxyarylamide (e.g., this compound)

Esterification: N-hydroxyarylamide → N-acetoxyarylamide or N-sulfonyloxyarylamide

Heterolysis: N-acetoxy/N-sulfonyloxyarylamide → Arylnitrenium ion + Acetate/Sulfate

This cascade of reactions transforms a relatively inert parent compound into a potent electrophile capable of causing significant cellular damage.

DNA Adduct Formation by this compound Reactive Intermediates

The primary target for the electrophilic nitrenium ions generated from this compound is DNA. The covalent binding of these reactive intermediates to the DNA bases results in the formation of DNA adducts, which are the initial lesions that can lead to mutations if not repaired. nih.govvanderbilt.edu

The most common site of adduction for arylamine carcinogens is the C8 position of guanine (B1146940) residues. vanderbilt.eduharvard.edu The resulting adducts disrupt the normal structure of the DNA helix, interfering with essential cellular processes like DNA replication and transcription. Minor adducts can also form at other positions, such as the N2 position of guanine and various sites on adenine. nih.govnih.gov

The formation of these adducts is a critical step in chemical carcinogenesis. The specific type of adduct formed and its structural conformation within the DNA helix can significantly influence its biological consequences, including the type of mutation it induces and its susceptibility to DNA repair. nih.gov For instance, adducts formed from 2-acetylaminofluorene (B57845) (AAF) are known to be potent mutagens, primarily causing frameshift mutations. harvard.edu

Structural Elucidation of Major DNA Adducts (e.g., C8-Deoxyguanosine Adducts of 2-Aminofluorene (B1664046) and 2-Acetylaminofluorene)

Extensive research has focused on elucidating the structures of the major DNA adducts formed by the related and well-studied arylamines, 2-aminofluorene (AF) and 2-acetylaminofluorene (AAF). These serve as models for understanding the adducts derived from this compound. The two principal adducts are:

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF): This adduct results from the reaction of the nitrenium ion of 2-aminofluorene with the C8 position of guanine. It is the deacetylated form of the AAF adduct. harvard.eduresearchgate.net

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF): This adduct is formed from the reactive ester of N-hydroxy-AAF. It retains the acetyl group on the nitrogen atom. harvard.eduresearchgate.net

Despite their structural similarity, differing only by an acetyl group, these adducts induce distinct conformational changes in DNA, leading to different biological outcomes. harvard.edu The dG-AAF adduct is known to cause a larger distortion in the DNA helix compared to the dG-AF adduct. nih.gov

| Adduct Name | Parent Compound | Site of Adduction | Key Structural Feature |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF) | 2-Aminofluorene (AF) | C8 of Deoxyguanosine | Deacetylated fluorene (B118485) moiety |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) | 2-Acetylaminofluorene (AAF) | C8 of Deoxyguanosine | Acetylated fluorene moiety |

Stereochemical Aspects and Conformational Preferences of this compound-Derived DNA Adducts

DNA adducts derived from arylamines are not static structures; they exhibit significant conformational flexibility. The stereochemistry and orientation of the bulky fluorenyl group relative to the DNA helix are critical determinants of the lesion's biological impact. imrpress.com Two principal conformations are observed for C8-dG adducts:

syn Conformation: The modified guanine base rotates around the glycosidic bond from its normal anti position to the syn position. This rotation allows the bulky fluorene ring to intercalate into the DNA helix, displacing the modified base and causing significant helical distortion. This is often referred to as the "base-displacement" or "stacked" (S-type) conformation. nih.govresearchgate.netnih.gov

anti Conformation: The modified guanine remains in the standard anti conformation. In this arrangement, the fluorene moiety is positioned in the major groove of the DNA helix. This is known as the "B-type" or "external" conformation and generally causes less distortion to the DNA structure than the syn conformation. researchgate.netnih.gov

The equilibrium between the syn and anti conformations is influenced by several factors, including the presence or absence of the acetyl group. The dG-AAF adduct, with its bulky acetyl group, predominantly adopts a syn conformation, which facilitates intercalation and helps explain its strong blockage of DNA polymerases and high propensity for frameshift mutations. harvard.edu In contrast, the less bulky dG-AF adduct can more readily exist in an equilibrium between the syn and anti conformations. harvard.edunih.gov This conformational flexibility may contribute to its different mutational spectrum, which often involves base substitutions. nih.gov

| Conformation | Guanine Glycosidic Bond | Fluorene Moiety Position | Associated Adduct Example | Helical Distortion |

| syn (S-type) | syn | Intercalated into the helix | dG-AAF | High |

| anti (B-type) | anti | In the major groove | dG-AF | Lower |

Influence of DNA Sequence Context and Supercoiling on this compound Adduct Formation

DNA Sequence Context: The specific bases flanking the target guanine can affect both the rate of adduct formation and the resulting conformational equilibrium (syn vs. anti). nih.govnih.gov For example, certain sequences, like the NarI recognition sequence (GGCGCC), have been identified as hotspots for mutations induced by AAF. nih.gov This is because the sequence context can stabilize one conformation over another, thereby influencing how the lesion is recognized by DNA polymerases and repair enzymes. Studies have shown that the ratio of S-type to B-type conformers can vary dramatically depending on the neighboring nucleotides. researchgate.net

DNA Supercoiling: The degree of negative supercoiling in DNA can also play a role. Negative supercoiling can facilitate the unwinding of the DNA helix, which may be a prerequisite for the formation of certain adduct conformations, particularly the intercalated syn conformation. nih.gov The formation of a single-stranded bubble, which is favored by negative superhelicity, is believed to be an intermediate step in the formation of cruciform structures and may also facilitate the conformational transitions required for adduct intercalation. nih.gov Therefore, the topological state of the DNA can influence the structural and, consequently, the biological outcome of adduct formation.

Covalent Adduction of this compound Metabolites to Proteins and Other Macromolecules

While DNA is the most critical target concerning mutagenesis and carcinogenesis, the reactive nitrenium ions generated from this compound can also form covalent adducts with other cellular macromolecules, including proteins and RNA. nih.gov

Mechanisms of DNA Repair Pathway Engagement Following this compound-Induced Damage

Cells possess sophisticated DNA repair systems to counteract the deleterious effects of DNA damage. The bulky, helix-distorting adducts formed by this compound and related arylamines are primarily recognized and removed by the nucleotide excision repair (NER) pathway. nih.gov

The NER pathway is a versatile system that recognizes a broad range of DNA lesions that cause significant structural distortions. The process involves the following key steps:

Damage Recognition: Specialized proteins scan the DNA for helical distortions. The significant structural perturbation caused by an arylamine adduct, particularly one in the syn conformation, serves as a recognition signal. nih.gov

Incision: Once recognized, endonucleases are recruited to the site of damage and make incisions in the damaged strand on both sides of the lesion.

Excision: The segment of DNA containing the adduct is removed.

Synthesis and Ligation: A DNA polymerase fills in the gap using the undamaged strand as a template, and a DNA ligase seals the final nick to restore the integrity of the DNA strand.

The efficiency of NER can be influenced by the conformation of the adduct. Adducts that cause greater helical distortion, such as the dG-AAF adduct in its syn conformation, are generally thought to be better substrates for NER than less-distorting lesions. nih.gov If these adducts are not repaired before the cell undergoes DNA replication, they can be bypassed by specialized translesion synthesis (TLS) polymerases, which often insert an incorrect base opposite the lesion, thus "fixing" a mutation in the genome. harvard.edunih.gov

Cellular and Subcellular Responses to N Hydroxy N 2 Fluorenyl Benzamide Exposure in Model Systems

Induction of DNA Damage Responses and Cell Cycle Checkpoint Activation by N-Hydroxy-N-(2-fluorenyl)benzamide

Exposure of cells to genotoxic agents like this compound and its metabolites triggers a complex network of DNA damage response (DDR) pathways. These pathways are essential for detecting DNA lesions, signaling their presence, and promoting either cell cycle arrest to allow for repair or apoptosis to eliminate heavily damaged cells.

The formation of bulky adducts in DNA by reactive metabolites of fluorenylamides is a primary trigger for the DDR. These adducts can distort the DNA helix, impeding critical cellular processes like replication and transcription. This structural alteration is recognized by sensor proteins of the DDR machinery, which then initiate signaling cascades.

While direct evidence for this compound is not extensively documented, studies on the related compound N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) in Chinese hamster ovary (CHO) cells have shown that it is cytotoxic and mutagenic, particularly in cells deficient in DNA excision repair. This suggests that the DNA adducts formed by these compounds are substrates for nucleotide excision repair (NER), a major DNA repair pathway for bulky lesions. The increased sensitivity of repair-deficient cells highlights the critical role of this pathway in mitigating the genotoxic effects of such compounds.

The activation of the DDR typically leads to the activation of cell cycle checkpoints. These checkpoints, governed by kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), serve to halt cell cycle progression, providing a window for DNA repair. For instance, DNA damage in the G1 phase can activate the p53-p21 pathway, leading to a G1/S checkpoint arrest. Similarly, damage encountered during replication can trigger an intra-S phase checkpoint, while damage in the G2 phase can activate the G2/M checkpoint to prevent entry into mitosis with damaged chromosomes. Although specific studies detailing the precise checkpoint pathways activated by this compound are scarce, the nature of the DNA damage it induces makes the activation of these checkpoints a highly probable consequence.

Mutagenic Spectrum and Frequency Induced by this compound in Prokaryotic and Eukaryotic Cell Lines

The mutagenicity of aromatic amines and their derivatives is a well-established phenomenon, and this compound is expected to conform to this pattern. The formation of covalent adducts with DNA bases is the primary molecular event leading to mutations.

In prokaryotic systems, such as the Salmonella typhimurium Ames test, various hydroxamic acids have demonstrated mutagenic potential. Studies on compounds structurally related to this compound have shown that they can induce frameshift and base-pair substitution mutations, often requiring metabolic activation to exert their mutagenic effects. For instance, the related compound N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) has been shown to be mutagenic in the Salmonella test system when activated by liver or kidney subcellular fractions. nih.gov

In eukaryotic cells, the mutagenic consequences of exposure to fluorenylamides have also been documented. Studies with N-OH-2-FAA in Chinese hamster ovary (CHO) cells have demonstrated its ability to induce mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. nih.gov The types of mutations induced by these compounds are often characteristic of the DNA adducts formed. The major adducts formed by fluorenylamides are at the C8 and N2 positions of guanine (B1146940). The C8-guanine adduct is known to cause significant distortion of the DNA helix and is highly mutagenic, often leading to G to T transversions.

The frequency of mutations induced by this compound would be dependent on several factors, including the efficiency of its metabolic activation, the rate of DNA adduct formation, and the proficiency of the cell's DNA repair and tolerance pathways.

Table 1: Mutagenicity of a Structurally Related Compound in a Eukaryotic Cell Line

| Compound | Cell Line | Genetic Locus | Observation |

| N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) | Chinese Hamster Ovary (CHO) | HGPRT | Enhanced induction of 6-thioguanine-resistant colonies, indicating mutagenicity. nih.gov |

Chromosomal Aberrations and Genomic Instability Elicited by this compound

Chromosomal aberrations can arise from the misrepair of DNA damage or the collapse of replication forks at sites of unrepaired lesions. These aberrations can be structural, such as deletions, insertions, and translocations, or numerical, involving the gain or loss of entire chromosomes. While direct studies on this compound are limited, research on other hydroxylamine (B1172632) derivatives has demonstrated their capacity to induce chromosomal aberrations. nih.gov

The process often begins with the generation of DNA double-strand breaks (DSBs). DSBs are highly cytotoxic and genotoxic lesions that can be formed as intermediates in the repair of other types of DNA damage or when a replication fork encounters a single-strand break or a bulky adduct. If not repaired or improperly repaired, DSBs can lead to the formation of chromosomal rearrangements.

Genomic instability is a broader term that encompasses a high frequency of mutations and chromosomal alterations. Cells exposed to this compound would likely exhibit signs of genomic instability due to the persistent DNA damage and the potential for errors during DNA replication and repair. This state of instability can drive the accumulation of genetic changes that contribute to the development of cancer.

Apoptotic and Necrotic Pathways Mediated by this compound and Its Reactive Metabolites

When cellular damage is too severe to be repaired, programmed cell death (apoptosis) is initiated to eliminate the compromised cell, thereby preventing the propagation of mutations. This compound, through the induction of extensive DNA damage, is expected to be a potent inducer of apoptosis.

The apoptotic response to DNA damage is often mediated by the p53 tumor suppressor protein. Following the detection of significant DNA damage, p53 is stabilized and activated. Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins such as Bax and Puma, which in turn promote the release of cytochrome c from the mitochondria. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.

While direct studies on this compound are not available, research on other structurally related benzamide (B126) derivatives has provided evidence for the induction of apoptosis. For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage.

In addition to apoptosis, at high concentrations or under conditions of severe cellular stress, this compound and its metabolites could also induce necrosis. Necrosis is a form of cell death characterized by cell swelling and lysis, which can lead to inflammation in the surrounding tissue. The balance between apoptotic and necrotic cell death following exposure to this compound would likely depend on the extent of the damage and the cellular context.

Transcriptomic and Proteomic Modulations in Response to this compound Exposure (In Vitro Studies)

Exposure of cells to this compound is anticipated to cause significant alterations in gene and protein expression profiles as the cell mounts a response to the chemical stress and resulting damage. However, specific transcriptomic and proteomic studies on this particular compound are not currently available in the public domain.

Based on the known mechanisms of related compounds, it is possible to predict the classes of genes and proteins that would be affected.

Predicted Transcriptomic Changes:

DNA Damage Response Genes: Upregulation of genes involved in DNA repair (e.g., components of the NER and DSB repair pathways), cell cycle checkpoint control (e.g., p53, p21, GADD45), and apoptosis (e.g., Bax, Puma).

Stress Response Genes: Induction of genes related to oxidative stress and general cellular stress, such as heat shock proteins.

Metabolism Genes: Alterations in the expression of cytochrome P450 enzymes and other xenobiotic-metabolizing enzymes involved in the activation and detoxification of the compound.

Predicted Proteomic Changes:

Increased levels of DNA repair proteins: Proteins involved in recognizing and repairing DNA adducts.

Activation of signaling kinases: Phosphorylation and activation of key signaling proteins like ATM, ATR, Chk1, and Chk2.

Changes in cell cycle regulatory proteins: Fluctuations in the levels and activities of cyclins and cyclin-dependent kinases (CDKs).

Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and cleaved caspases.

Future in vitro studies employing techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics are necessary to delineate the precise transcriptomic and proteomic signatures of this compound exposure.

Impact on Cellular Signaling Cascades and Enzyme Activities

The interaction of this compound and its metabolites with cellular systems extends to the modulation of various signaling cascades and enzyme activities.

The most direct impact is on the enzymes involved in its own metabolism. The activation of this compound to its ultimate carcinogenic form involves enzymatic processes. For instance, deacylation and acyltransfer are critical steps. Studies have shown that the debenzoylation of this compound can be catalyzed by carboxylesterases. oup.com Furthermore, subsequent O-acetylation by N,O-acetyltransferases can generate a highly reactive electrophile capable of binding to DNA. oup.com

Table 2: Enzymes Involved in the Metabolism of this compound and a Related Compound

| Enzyme | Compound | Role |

| Carboxylesterase | This compound | N-debenzoylation to N-2-fluorenylhydroxylamine. oup.com |

| Acetyltransferase | N-2-fluorenylhydroxylamine (metabolite) | O-acetylation to a reactive electrophile. oup.com |

| Deacetylase | N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) | Inhibition of this enzyme reduces the mutagenicity of N-OH-2-FAA. nih.gov |

Beyond metabolic enzymes, the induction of DNA damage by this compound triggers the activation of the DNA damage response signaling cascade. This involves the activation of key protein kinases such as ATM and ATR, which in turn phosphorylate a multitude of downstream targets to orchestrate the cellular response to the damage.

While comprehensive studies on the global impact of this compound on all cellular signaling pathways are lacking, its genotoxic nature firmly places the DNA damage signaling network at the center of its mechanism of action. Further research is needed to explore its potential effects on other critical signaling pathways, such as those involved in cell proliferation, survival, and differentiation.

Advanced Methodologies for Investigating N Hydroxy N 2 Fluorenyl Benzamide and Its Metabolites

High-Resolution Mass Spectrometry for Identification and Quantification of N-Hydroxy-N-(2-fluorenyl)benzamide Metabolites and Adducts

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of N-OH-2-FBA, providing the sensitivity and mass accuracy required to identify its metabolic products and their covalent adducts with macromolecules from complex biological mixtures. Peroxidative oxidation of N-OH-2-FBA, studied in chemical systems that mimic the environment of neutrophils, has been shown to yield metabolites such as 2-nitrosofluorene (B1207293) (2-NOF) and the ester of the parent hydroxamic acid. nih.gov The primary metabolic activation pathway, however, involves enzymatic reactions leading to highly reactive intermediates. researchgate.netoup.com

A key two-step activation process has been identified, starting with N-debenzoylation catalyzed by esterases to form N-hydroxy-N-2-fluorenamine (N-OH-2-FA). researchgate.netoup.com This intermediate is then O-acetylated by an acyltransferase, producing the ultimate electrophilic species, N-acetoxy-2-FA, which readily reacts with nucleophilic sites on DNA. researchgate.netoup.com The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-fluorenamine. oup.com HRMS is critical for confirming the identity of these metabolites and adducts by providing precise mass measurements of precursor and product ions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for profiling N-OH-2-FBA metabolites. It combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. While specific LC-MS/MS methods for quantifying N-OH-2-FBA adducts have been developed, detailed public data on transitions is scarce. researchgate.net However, the general approach involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to selectively detect and quantify known metabolites like N-OH-2-FA and the resulting DNA adducts after hydrolysis. Gas chromatography-mass spectrometry (GC-MS), often used for analyzing volatile compounds, can also be employed, particularly for derivatized metabolites or after chemical degradation of the parent compound. For instance, analysis of carcinogen-DNA adducts in human tissues has been successfully performed using negative ion GC-MS after alkaline hydrolysis of the adducted DNA. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of covalent adducts formed between activated N-OH-2-FBA and biological macromolecules. researchgate.net By selecting the protonated molecular ion of a suspected adduct and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This "fingerprint" allows for the confirmation of the adduct's identity and can pinpoint the site of modification on the nucleobase or amino acid residue. For the primary DNA adduct of N-OH-2-FBA, N-(deoxyguanosin-8-yl)-2-fluorenamine, MS/MS analysis would confirm the fluorenyl-amine moiety and its attachment to deoxyguanosine by identifying fragment ions corresponding to the loss of the deoxyribose sugar and the cleavage of the guanine (B1146940) base. oup.com Similarly, this technique can be applied to identify adducts with proteins, such as hemoglobin, which serve as valuable biomarkers of exposure. nih.gov

Advanced Chromatographic Separations (e.g., HPLC, UPLC, 2D-LC) for Complex Biological Matrices

The effective separation of N-OH-2-FBA and its diverse metabolites from endogenous components in biological samples like liver cytosol or microsomal fractions is critical for accurate analysis. researchgate.net High-performance liquid chromatography (HPLC) is routinely used to monitor the formation of products during enzymatic assays. researchgate.net Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC, providing higher resolution, greater sensitivity, and faster analysis times by using columns with smaller particle sizes. For extremely complex samples, two-dimensional liquid chromatography (2D-LC) provides a substantial increase in peak capacity by subjecting fractions from a first separation to a second, orthogonal separation mechanism, which is invaluable for resolving low-abundance metabolites from a dense matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound-Derived Species

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation of novel metabolites and adducts. Although specific NMR data for N-OH-2-FBA derivatives are not widely published, the methodology is standard for such investigations. researchgate.net For a newly isolated metabolite, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be used to determine the precise arrangement of atoms and the points of covalent attachment. For example, in characterizing the N-(deoxyguanosin-8-yl)-2-fluorenamine adduct, NMR would provide conclusive evidence of the bond between the C8 position of guanine and the nitrogen atom of the fluorenamine moiety.

In Vitro Recombinant Enzyme Systems for Characterizing this compound Bioactivation Kinetics

Understanding the kinetics of the enzymes that bioactivate N-OH-2-FBA is crucial for assessing its carcinogenic potential. In vitro systems, utilizing subcellular fractions from target tissues, have been instrumental. Studies using rat liver and mammary gland microsomes and cytosols have identified the key enzymatic activities. researchgate.netoup.com Microsomal carboxylesterases are responsible for the initial N-debenzoylation to N-OH-2-FA, while cytosolic N,O-acyltransferase, dependent on the cofactor acetyl coenzyme A (AcCoA), catalyzes the final activation step to N-acetoxy-2-FA. researchgate.netoup.com Peroxidative activation has also been demonstrated using systems containing myeloperoxidase and hydrogen peroxide, simulating inflammatory conditions. nih.govresearchgate.net While studies with purified recombinant human enzymes are the next logical step for precise kinetic parameter determination, investigations with tissue fractions have provided foundational knowledge.

Table 1: Enzymatic Activities Involved in N-OH-2-FBA Metabolism in Rat Tissue Fractions This table is based on data from studies on rat mammary gland and liver tissues.

| Enzyme/System | Subcellular Fraction | Cofactor(s) | Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|---|---|

| Carboxylesterase | Microsomes | - | N-Debenzoylation (N-OH-2-FBA → N-OH-2-FA) | Activity is a key initial step in bioactivation. | researchgate.netoup.com |

| N,O-Acyltransferase | Cytosol | Acetyl CoA (AcCoA) | O-Acetylation (N-OH-2-FA → N-acetoxy-2-FA) | Rate-limiting step for DNA binding in mammary gland. | researchgate.netoup.com |

| Sulfotransferase | Cytosol | PAPS | O-Sulfation (N-OH-2-FA → N-sulfonyloxy-2-FA) | Little to no activity detected for N-OH-2-FA in liver or mammary gland. | oup.com |

| Myeloperoxidase | Chemical System | H₂O₂ | Peroxidative Oxidation | Forms metabolites like 2-nitrosofluorene (2-NOF). | nih.govresearchgate.net |

Development and Application of Cell-Free Systems and DNA Constructs for Reactivity Studies

To directly study the reactivity of N-OH-2-FBA's ultimate electrophile with genetic material, simplified cell-free systems are employed. These systems typically consist of purified DNA (such as calf thymus DNA), the parent compound or its proximate metabolite (N-OH-2-FA), an activating system (like liver S9 fraction or cytosol), and necessary cofactors (e.g., AcCoA). oup.com By using a radiolabeled version of the carcinogen, such as N-OH-2-[ring-³H]FBA, the extent of covalent binding to DNA can be quantified. These assays have confirmed that the bioactivation of N-OH-2-FBA is a prerequisite for DNA damage and have demonstrated the critical roles of N-debenzoylation and subsequent O-acetylation in forming the DNA-reactive species. researchgate.netoup.com Such studies allow for a controlled investigation of the chemical reactivity of metabolites and the specific conditions that lead to the formation of genotoxic adducts.

Table 2: In Vitro DNA Binding of Activated this compound This table summarizes findings from cell-free DNA binding assays using rat tissue fractions.

| Activating System | Cofactor | DNA Substrate | Key Observation | Implication | Reference |

|---|---|---|---|---|---|

| Liver Cytosol | Acetyl CoA (AcCoA) | Calf Thymus DNA | AcCoA significantly increases DNA binding. | Confirms the role of O-acetylation in forming the ultimate electrophile. | researchgate.netoup.com |

| Mammary Gland Cytosol | Acetyl CoA (AcCoA) | Calf Thymus DNA | Demonstrates DNA binding capacity in a target organ for tumorigenesis. | Supports the bioactivation pathway occurring in the mammary gland. | oup.com |

| Liver Cytosol | PAPS | Calf Thymus DNA | No significant increase in DNA binding. | Suggests sulfation is not a major activation pathway for N-OH-2-FA. | oup.com |

| Liver S9 or Cytosol | - (with paraoxon) | Calf Thymus DNA | Binding is completely inhibited by the esterase inhibitor paraoxon. | Shows that initial N-debenzoylation to N-OH-2-FA is an obligatory step. | oup.com |

Computational and Theoretical Studies on N Hydroxy N 2 Fluorenyl Benzamide Reactivity and Interactions

Quantum Chemical Calculations (e.g., DFT) for Predicting N-Hydroxy-N-(2-fluorenyl)benzamide Reactivity and Electrophilicity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the intrinsic electronic properties of a molecule, which in turn determine its reactivity. These methods can elucidate the distribution of electrons within this compound, identify the most likely sites for chemical reactions, and quantify its electrophilic character, which is often linked to the initiation of toxicity for compounds of this class.

Although direct DFT studies on this compound are not extensively documented, research on analogous benzamide (B126) derivatives demonstrates the utility of this approach. For instance, DFT calculations are commonly used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.neteurjchem.com. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Global and local reactivity descriptors, derived from DFT calculations, can predict the most probable sites for nucleophilic and electrophilic attacks. For a molecule like this compound, these calculations could predict that the nitrogen and oxygen atoms of the hydroxamic acid group are key sites for metabolic activation, leading to the formation of reactive electrophilic species. One study on the oxidation of this compound showed it can be oxidized to a nitroxyl (B88944) free radical, which is a key step in its activation nih.gov. DFT can model such one-electron oxidation processes and calculate the stability of the resulting radical.

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO/LUMO Energies | The energy of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. A small HOMO-LUMO gap suggests higher reactivity. |

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and global electrophilicity index, which quantify the molecule's overall reactivity. |

| Local Reactivity Descriptors (e.g., Fukui Functions) | Identifies specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack. |

Molecular Docking and Dynamics Simulations of this compound Metabolites with Enzymes and DNA

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as a metabolite of this compound, and a biological macromolecule (receptor), like an enzyme or a DNA strand.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, its ultimate carcinogenic metabolites are known to form covalent adducts with DNA. Docking studies could be employed to simulate how these metabolites, such as the nitrenium ion, fit into the DNA helix, identifying specific binding sites (e.g., at guanine (B1146940) bases) and the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex before covalent bond formation. While specific docking studies on N-OH-2-FBA metabolites are scarce, the methodology has been widely applied to understand the binding mechanisms of various ligands to their biological targets nih.govnih.gov.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system, showing how the atoms move and how the complex behaves over time. An MD simulation starting from a docked pose can be used to assess the stability of the ligand-receptor complex nih.gov. For this compound metabolites interacting with DNA or metabolizing enzymes like Cytochrome P450s or sulfotransferases, MD simulations can reveal:

The stability of the binding pose over time, measured by parameters like the root-mean-square deviation (RMSD) nih.govresearchgate.net.

The flexibility of different parts of the protein or DNA upon ligand binding, analyzed via root-mean-square fluctuation (RMSF) researchgate.net.

The key amino acid residues or nucleobases involved in the interaction and the persistence of hydrogen bonds throughout the simulation phcogj.com.

These simulations can provide atomic-level insights into the conformational changes and energy landscapes that govern the bioactivation and genotoxicity of this compound.

In Silico Prediction of Metabolite Structures and Bioactivation Potentials of this compound Analogs

In silico (computer-based) tools for metabolism prediction are essential in the early stages of drug discovery and toxicology to forecast how a chemical might be transformed in the body. These tools use either expert-knowledge-based systems or machine learning models to predict the sites of metabolism and the structures of the resulting metabolites nih.govnews-medical.net.

For this compound and its analogs, these tools can predict the products of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. Key transformations for N-arylhydroxamic acids include:

N-oxidation: A primary activation step.

Aromatic hydroxylation: Oxidation of the fluorenyl or benzoyl rings.

Esterification: Formation of reactive N-sulfonyloxy or N-acetoxy esters.

Glucuronidation: A major detoxification pathway for the N-hydroxy group nih.gov.

Several software platforms are available for these predictions, each with its own strengths.

Table 2: Common In Silico Metabolism Prediction Tools

| Tool | Prediction Approach | Common Predicted Reactions |

| BioTransformer | A knowledge-based approach that uses transformation rules derived from known metabolic reactions. | Phase I and Phase II reactions, including CYP450-mediated oxidation and glucuronidation. nih.gov |

| Meteor Nexus (Lhasa Ltd.) | An expert system that uses a comprehensive knowledge base of metabolic transformations. | Predicts metabolites with reasoning to support the predictions. |

| TIMES (OASIS LMC) | A hybrid system that includes QSAR models and a metabolic simulator to predict biotransformations. | Simulates metabolic pathways in various tissues (e.g., liver). nih.gov |

| GLORYx | A machine learning approach that predicts sites of metabolism for Phase I and Phase II enzymes. | Can identify novel metabolites not present in knowledge-based systems. researchgate.net |

By applying these tools to this compound analogs, researchers can hypothesize about their metabolic fates and bioactivation potentials. For example, predicting the likelihood of forming reactive N-acetoxy or N-sulfonyloxy esters can help rank analogs by their potential toxicity. Recent advancements aim to combine these tools to improve the precision and sensitivity of metabolite prediction news-medical.netresearchgate.net. Some models are specifically designed to predict the formation of reactive metabolites biorxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. A QSAR model can be used to predict the activity of new, unsynthesized derivatives and to understand which molecular properties are most important for a given biological effect.

For derivatives of this compound, QSAR models could be developed to predict endpoints such as cytotoxicity, mutagenicity, or carcinogenicity. This involves calculating a set of numerical parameters, or "descriptors," for each molecule in a series and then using statistical methods to correlate these descriptors with their measured biological activity.

While no specific QSAR models for this compound derivatives are found in the literature, studies on related classes of compounds like N-arylhydroxamic acids and fluorene (B118485) derivatives have identified key descriptors nih.govnih.govnih.gov.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Category | Example Descriptors | Potential Relevance to this compound Activity |

| Electronic | Dipole moment, Partial charges on atoms | Influence interactions with polar receptors and the stability of reactive intermediates. nih.gov |

| Topological | Wiener index, Kappa shape indices | Describe molecular size, shape, and degree of branching, which affect binding. nih.gov |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polar Surface Area (PSA) | Govern absorption, distribution, and membrane permeation. nih.govnih.gov |

| Quantum Chemical | HOMO/LUMO energies, Electrophilicity index | Relate to the molecule's intrinsic reactivity and susceptibility to metabolic activation. |

A typical QSAR study involves building a model using a "training set" of compounds with known activities and then validating it with an external "test set" to ensure its predictive power nih.gov. Successful QSAR models for this compound derivatives could guide the design of new analogs with reduced toxicity by modifying the structural features identified as being critical for adverse effects.

Future Directions and Unanswered Questions in N Hydroxy N 2 Fluorenyl Benzamide Research

Exploration of Novel or Minor Metabolic Pathways of N-Hydroxy-N-(2-fluorenyl)benzamide

The primary metabolic activation of N-OH-2-FBA is understood to involve enzymatic processes. However, the full spectrum of its metabolic fate, particularly the minor pathways, is yet to be completely elucidated. Future research should focus on identifying and characterizing these less prominent metabolic routes, as they may contribute to tissue-specific carcinogenesis or detoxification.

One potential pathway for further investigation is the deacylation of N-OH-2-FBA. Studies have shown that N-OH-2-FBA and its structural analog, N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), can undergo deacylation to N-2-fluorenylhydroxylamine (N-OH-2-FA) in rat liver and peritoneal serosa. nih.gov The N-debenzoylation of N-OH-2-FBA was found to be significantly faster than the N-deacetylation of N-OH-2-FAA. nih.gov This suggests that deacylation could be a significant, and perhaps underappreciated, metabolic pathway for N-OH-2-FBA. The resulting N-OH-2-FA can then be O-acetylated, leading to the formation of a reactive electrophile, N-acetoxy-2-FA. nih.gov

Further research could employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify novel metabolites in various tissues and biological fluids following exposure to N-OH-2-FBA.

| Potential Minor Metabolic Pathway | Enzymes Implicated | Potential Metabolites | Significance |

| N-Debenzoylation | Carboxylesterases | N-2-fluorenylhydroxylamine (N-OH-2-FA) | Formation of a key intermediate for subsequent activation via O-acetylation. nih.gov |

| O-Acetylation of N-OH-2-FA | N-acetyltransferases (NATs) | N-acetoxy-2-FA | A putative ultimate electrophile capable of forming DNA adducts. nih.gov |

Identification of Non-Canonical Molecular Targets and Signaling Events Modulated by this compound

The genotoxicity of N-OH-2-FBA is primarily attributed to its ability to form covalent adducts with DNA, leading to mutations. However, the interaction of this compound and its metabolites with other cellular macromolecules, and the subsequent perturbation of signaling pathways, remain largely unknown. Future studies should aim to identify these non-canonical targets.

Research on other carcinogens has revealed that they can modulate cellular processes through mechanisms other than direct DNA damage. These can include the activation of specific signaling pathways, alteration of gene expression through epigenetic modifications, and direct interaction with proteins involved in cell cycle regulation and apoptosis. Investigating whether N-OH-2-FBA can induce similar effects is a critical next step. For instance, studies on other carcinogens have implicated the activation of oncogenic kinases and the dysregulation of tumor suppressor proteins. nih.gov

Proteomics approaches, such as affinity purification-mass spectrometry, could be employed to identify proteins that directly bind to N-OH-2-FBA or its reactive metabolites. Subsequent functional studies would then be necessary to determine the biological consequences of these interactions.

Development of Advanced Organoid and 3D Cell Culture Models for Mechanistic Studies of this compound

Traditional two-dimensional (2D) cell culture systems have limitations in recapitulating the complex microenvironment of tissues. researchgate.netnih.govnih.gov The development and application of organoid and three-dimensional (3D) cell culture models offer a more physiologically relevant platform to study the mechanisms of N-OH-2-FBA-induced carcinogenesis. nih.govnih.govnih.govresearchgate.net

These advanced models can better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate representation of tissue architecture and function. nih.govresearchgate.net For example, an organoid-based carcinogenesis model has been successfully established by treating mouse organoids with various genotoxic chemicals, leading to tumorigenicity after transplantation into nude mice. nih.gov Such models could be invaluable for dissecting the early molecular events in N-OH-2-FBA-induced carcinogenesis in a controlled, ex vivo setting. nih.gov Furthermore, 3D cell cultures have been shown to be more resistant to toxins compared to 2D cultures, which may provide more relevant data for risk assessment. researchgate.net

The use of patient-derived organoids could also offer insights into inter-individual differences in susceptibility to N-OH-2-FBA, potentially linking genetic polymorphisms in metabolic enzymes to carcinogenic outcomes. youtube.comyoutube.com

| Model System | Advantages for N-OH-2-FBA Research | Potential Applications |

| Organoids | More physiologically relevant tissue architecture; potential for patient-derived models. nih.govnih.govyoutube.comyoutube.com | Studying early molecular events of carcinogenesis; assessing inter-individual susceptibility. nih.gov |

| 3D Cell Spheroids | Better mimicry of in vivo cell interactions; more realistic toxicological responses. researchgate.netnih.govresearchgate.netcalstate.edu | High-throughput screening of potential chemopreventive agents; mechanistic studies of toxicity. nih.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

A holistic understanding of the carcinogenic mechanisms of N-OH-2-FBA requires the integration of data from multiple "omics" platforms. mdpi.comnih.govnih.gov By combining genomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to this compound, from DNA damage to altered protein function and metabolic reprogramming.

Multi-omics approaches have been successfully applied in cancer research to distinguish different tumor subtypes and identify novel drug targets. mdpi.comnih.gov A similar strategy could be employed to study N-OH-2-FBA-induced carcinogenesis. For example, genomic analysis could identify specific mutational signatures associated with N-OH-2-FBA exposure, while proteomics could reveal changes in protein expression and post-translational modifications that drive the carcinogenic process. Metabolomic profiling could then uncover alterations in cellular metabolism that support tumor growth.

The integration of these datasets through bioinformatics and systems biology approaches will be crucial for identifying key nodes and pathways that are perturbed by N-OH-2-FBA and for developing effective strategies for prevention and treatment. nih.govnih.gov

Advancements in In Silico Modeling for Predicting this compound Bioactivation and Adduct Formation

Computational toxicology and in silico modeling are powerful tools for predicting the metabolic fate and toxicological properties of chemical compounds. wikipedia.orgnih.gov Advancements in these areas can significantly aid in understanding the bioactivation of N-OH-2-FBA and the formation of DNA adducts.

In silico methods have been developed to predict the metabolism of heterocyclic aromatic amines, another class of carcinogens, and their potential to form DNA adducts. researchgate.netnih.gov These approaches utilize knowledge-based expert systems and machine learning algorithms to predict sites of metabolism and the reactivity of metabolites with DNA. nih.govnih.gov Similar models could be developed or adapted for N-OH-2-FBA to predict its metabolic pathways and identify potentially reactive intermediates. researchgate.netnih.gov

Furthermore, quantum machine learning and other advanced computational techniques are emerging as powerful tools for predicting molecular interactions, such as the binding of metabolites to DNA and proteins. arabnews.pk These models could be used to predict the specific types of DNA adducts formed by N-OH-2-FBA and to understand the structural basis for their mutagenic potential. The integration of in silico predictions with experimental data will be essential for validating these models and for refining our understanding of N-OH-2-FBA's mechanism of action. youtube.com